(E)-3-(5-Chloro-2,3-dimethoxyphenyl)prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-3-(5-chloro-2,3-dimethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c1-15-9-6-8(12)5-7(11(9)16-2)3-4-10(13)14/h3-6H,1-2H3,(H,13,14)/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKGDLCPMVXERQ-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C=CC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)/C=C/C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-Chloro-2,3-dimethoxyphenyl)prop-2-enoic acid typically involves the condensation of 5-chloro-2,3-dimethoxybenzaldehyde with malonic acid in the presence of a base such as pyridine. The reaction proceeds through a Knoevenagel condensation mechanism, followed by decarboxylation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(5-Chloro-2,3-dimethoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
(E)-3-(5-Chloro-2,3-dimethoxyphenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which (E)-3-(5-Chloro-2,3-dimethoxyphenyl)prop-2-enoic acid exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and its analogs.
Table 1: Structural and Functional Comparison of Cinnamic Acid Derivatives
Key Comparative Insights
Substituent Effects on Reactivity and Solubility: The chloro group in the target compound and –9 increases lipophilicity, favoring membrane permeability in drug design. However, its position (e.g., 5-Cl in the target vs. 3-Cl in ) alters steric and electronic interactions with biological targets . Methoxy groups (e.g., 2,3-dimethoxy in the target) act as electron donors, stabilizing the aromatic ring’s electron density. This contrasts with nitro () and fluoro () groups, which are electron-withdrawing and increase acidity or reactivity in electrophilic substitutions .
Hydrogen-Bonding and Crystallography :
- Hydroxyl-containing analogs (e.g., ) exhibit stronger hydrogen-bonding networks, critical for crystal packing and solubility. The absence of -OH in the target compound may reduce aqueous solubility but improve lipid bilayer penetration .
- Crystallographic tools like SHELXL () and ORTEP-3 () are often used to resolve such structural nuances in analogs .
Synthetic Routes: The target compound may be synthesized via methods similar to , where K2CO3 in methanol mediates deprotection of methoxy groups . For nitro-substituted analogs (), nitration reactions are likely key steps .
Applications :
- Antimicrobial Activity : Chloro and methoxy groups (target, ) are common in antimicrobial agents due to their hydrophobic and DNA-intercalating properties.
- Antioxidant Activity : Hydroxyl-containing derivatives () dominate this niche, while the target’s lack of -OH may limit such utility .
Research Findings and Challenges
- Contradictions : While chloro groups generally enhance bioactivity, their position (e.g., 5-Cl vs. 3-Cl) can lead to divergent biological outcomes. For example, 3-Cl in may hinder enzyme binding compared to 5-Cl in the target .
- Computational Predictions : Tools like SHELXPRO () and graph-set analysis () can model hydrogen-bonding patterns and predict crystallinity, aiding in the design of derivatives with optimized properties .
Biological Activity
(E)-3-(5-Chloro-2,3-dimethoxyphenyl)prop-2-enoic acid, also known as a derivative of cinnamic acid, is an organic compound notable for its potential biological activities. This compound features a chloro-substituted aromatic ring and a propenoic acid moiety, which contribute to its reactivity and biological interactions. The following sections explore its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the condensation of 5-chloro-2,3-dimethoxybenzaldehyde with malonic acid in the presence of a base such as pyridine. This reaction proceeds via a Knoevenagel condensation mechanism followed by decarboxylation to yield the desired product.
Biological Activity
The biological activity of this compound has been studied in various contexts. Key areas of interest include:
1. Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. Its structure allows it to bind to active sites on enzymes, potentially blocking substrate access and altering enzymatic activity. For example, studies have shown that related compounds can inhibit the STAT3 signaling pathway, which is crucial in many cancer processes .
2. Antioxidant Properties
Cinnamic acid derivatives have been recognized for their antioxidant capabilities. These properties may help mitigate oxidative stress in biological systems, contributing to protective effects against cellular damage.
3. Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. This could be particularly valuable in developing new antimicrobial agents.
The mechanism by which this compound exerts its effects involves multiple pathways:
- Enzyme Interaction : The compound may inhibit specific enzymes by binding to their active sites.
- Reactive Oxygen Species (ROS) Scavenging : Its antioxidant activity may involve scavenging ROS, thereby reducing oxidative stress.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds or derivatives:
Q & A
Q. What synthetic strategies are effective for preparing (E)-3-(5-Chloro-2,3-dimethoxyphenyl)prop-2-enoic acid?
A common approach involves Claisen-Schmidt condensation between 5-chloro-2,3-dimethoxybenzaldehyde and malonic acid under acidic catalysis. Reaction conditions (e.g., temperature, solvent, and catalyst) must be optimized to enhance yield and stereoselectivity. For example, BF₃·Et₂O has been used in analogous syntheses to promote cyclization or regioselectivity . Post-synthetic purification via recrystallization or chromatography is critical to isolate the (E)-isomer.
Q. What safety protocols are recommended for handling this compound in the laboratory?
Personal protective equipment (PPE) such as P95 respirators (NIOSH-certified), nitrile gloves, and lab coats should be used to minimize inhalation and dermal exposure. Work should be conducted in a fume hood, and spills must be contained to prevent environmental release into drainage systems. Storage conditions should adhere to guidelines for α,β-unsaturated carboxylic acids (e.g., cool, dry, inert atmosphere) .
Q. How can the stereochemistry and purity of this compound be confirmed?
X-ray crystallography is the gold standard for confirming the (E)-configuration, as demonstrated in structural studies of similar dimethoxyphenyl propenoic acids . High-resolution NMR (¹H, ¹³C, DEPT) can validate the molecular structure, while HPLC (C18 column, UV detection) assesses purity. Mass spectrometry (ESI-TOF) provides accurate molecular weight verification .
Advanced Research Questions
Q. How does the 5-chloro substituent influence the compound’s electronic properties and reactivity?
The electron-withdrawing chloro group increases the electrophilicity of the α,β-unsaturated carbonyl system, enhancing reactivity in Michael additions or Diels-Alder reactions. Computational studies (e.g., DFT) can quantify charge distribution, while comparative experiments with non-chlorinated analogs (e.g., 2,3-dimethoxyphenyl derivatives) reveal substituent effects on reaction kinetics .
Q. What experimental approaches resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
Standardize assays using multiple cell lines (e.g., HEK-293, HeLa) and microbial strains to evaluate dose-dependent responses. Pair in vitro findings with in silico docking studies (e.g., AutoDock Vina) to predict interactions with targets like bacterial gyrase or human kinases. Cross-validate results with structural analogs (e.g., ethoxy or methyl substitutions) to clarify structure-activity relationships .
Q. What methodologies are suitable for studying the compound’s stability under physiological conditions?
Conduct accelerated stability studies in buffers (pH 4–8) and simulated biological fluids (e.g., DMEM + 10% FBS) at 37°C. Monitor degradation via LC-MS and identify byproducts (e.g., decarboxylation or demethylation products). Compare degradation profiles with cinnamic acid derivatives to assess the impact of chloro and methoxy groups on hydrolytic stability .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
